molecular formula C10H15NO3S B2795265 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone CAS No. 866038-63-3

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2795265
CAS No.: 866038-63-3
M. Wt: 229.29
InChI Key: IIJXBDLZLHZAQC-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure. This compound is characterized by the presence of an isopropylsulfonyl group at the 3-position and two methyl groups at the 4 and 6 positions. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as β-keto esters and amines under acidic or basic conditions.

    Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation reactions using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl groups at the 4 and 6 positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
  • 3-(ethylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
  • 3-(propylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Uniqueness

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

4,6-dimethyl-3-propan-2-ylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-6(2)15(13,14)9-7(3)5-8(4)11-10(9)12/h5-6H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJXBDLZLHZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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